molecular formula C22H13Cl2F3N2O B2691432 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile CAS No. 246022-13-9

3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile

Cat. No.: B2691432
CAS No.: 246022-13-9
M. Wt: 449.25
InChI Key: GCQIGWOXCOMFLU-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile is a useful research compound. Its molecular formula is C22H13Cl2F3N2O and its molecular weight is 449.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Development

Compounds structurally related to "3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile" are often explored for their synthetic versatility and potential in creating novel materials. For example, the study on the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines demonstrates the synthetic pathways to create new ring systems with potential applications in medicinal chemistry and material science (Elnagdi, Sallam, & Ilias, 1975).

Optical and Electronic Properties

Compounds with acrylonitrile groups, especially those involving pyrrol and phenyl structures, show interesting optical and electronic properties. For instance, the study on the molecular packing and intermolecular interactions of acrylonitrile derivatives highlights their unique optical characteristics, which are crucial for developing optical materials (Percino et al., 2014). Similarly, the investigation into the controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT presents an approach to creating polymers with tailored properties for potential use in biotechnology and material science (Mori, Sutoh, & Endo, 2005).

Functional Materials and Sensors

The development of functional materials, such as gel polymer electrolytes for lithium-ion batteries, showcases the applicability of acrylonitrile derivatives in energy storage technologies. The preparation and performance evaluation of gel polymer electrolytes based on electrospun polymer membranes incorporating ionic liquids demonstrate the potential of such materials in enhancing the performance of lithium-ion batteries (Rao et al., 2012).

Photophysical Properties

Research into the photophysical properties of positional isomeric acrylonitrile derivatives with core pyridine and phenyl moieties underscores the significance of these compounds in photonic applications. The experimental and DFT studies provide insights into the solvatochromism, fluorescence, and molecular structure of these compounds, laying the groundwork for their use in optical materials and sensors (Castillo et al., 2021).

Properties

IUPAC Name

(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2F3N2O/c1-29-12-15(21(30)19-6-5-17(23)10-20(19)24)9-18(29)8-14(11-28)13-3-2-4-16(7-13)22(25,26)27/h2-10,12H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQIGWOXCOMFLU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=C(C#N)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C(\C#N)/C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.